molecular formula C20H21N5O4S B2993251 N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1105205-28-4

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2993251
CAS No.: 1105205-28-4
M. Wt: 427.48
InChI Key: HCPKQQKAEMIDSW-UHFFFAOYSA-N
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Description

N-(2-(2-((2-Methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core linked to a 5-phenylisoxazole-3-carboxamide moiety via an ethyl bridge modified with a 2-methoxyethylamino substituent. However, explicit pharmacological data for this compound are absent in the provided evidence, necessitating inferences from structural analogs.

Properties

IUPAC Name

N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-28-8-7-21-18(26)10-25-19(14-11-30-12-16(14)23-25)22-20(27)15-9-17(29-24-15)13-5-3-2-4-6-13/h2-6,9H,7-8,10-12H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPKQQKAEMIDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C21_{21}H23_{23}N5_{5}O4_{4}S
Molecular Weight 441.5 g/mol
CAS Number 1105204-30-5

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its potential as an antioxidant , anti-inflammatory , and anticancer agent. The thieno[3,4-c]pyrazole structure is known to exhibit various pharmacological properties due to its ability to interact with multiple biological targets.

Antioxidant Activity

Research indicates that derivatives of thieno[3,4-c]pyrazole can act as antioxidants. A study assessed the protective effects of synthesized thieno[3,4-c]pyrazole compounds against oxidative stress induced by 4-nonylphenol in Clarias gariepinus (African catfish). The alterations in erythrocytes were measured as indicators of oxidative damage. The results showed significant reductions in altered erythrocyte percentages when treated with these compounds compared to controls:

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
4-Nonylphenol + Amino-Carboxamide12 ± 1.03
4-Nonylphenol + Thieno[3,4-c]pyrazole Compound (8)29.1 ± 3.05

This indicates that the compound may mitigate oxidative damage in aquatic organisms, suggesting potential applications in environmental toxicology .

Anti-inflammatory and Anticancer Properties

The thienopyrazole derivatives have also been explored for their anti-inflammatory properties. They are known to selectively inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in inflammatory pathways. For example, certain thienopyrazoles have been reported to inhibit Aurora kinase activity, which is implicated in cancer cell proliferation .

The mechanism through which this compound exerts its effects involves binding to specific proteins involved in cAMP signaling pathways. Molecular docking studies suggest that this compound interacts effectively with exchange proteins directly activated by cAMP (EPAC), modulating downstream signaling pathways that are crucial for cellular responses .

Case Studies and Research Findings

  • Antioxidant Effects on Fish : In a controlled study involving C. gariepinus, the administration of thieno[3,4-c]pyrazole compounds significantly reduced the toxic effects of environmental pollutants on red blood cells, highlighting their potential use as protective agents in aquaculture .
  • Cancer Cell Proliferation Inhibition : Various derivatives have shown promise in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways affected by these compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

The compound’s thieno[3,4-c]pyrazole core is shared with N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (), which replaces the isoxazole carboxamide with a furan carboxamide.

In contrast, 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine () utilizes a 1,2,4-triazole ring, known for metal coordination and kinase inhibition. The triazole’s smaller size and higher aromaticity could improve metabolic stability relative to the bulkier thienopyrazole-isoxazole system .

Substituent Effects

  • This substitution may influence bioavailability and blood-brain barrier penetration .
  • Thiophene vs. Phenyl : N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide () incorporates a thiophene ring, which enhances π-π stacking interactions in hydrophobic binding pockets compared to the target compound’s phenyl group .

Molecular Weight and Complexity

The target compound’s molecular weight (estimated ~450–500 g/mol based on analogs) is higher than 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine (MW ~265 g/mol, ), suggesting reduced cell permeability under Lipinski’s Rule of Five. However, its extended conjugation system may improve target affinity .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Bioactivity
N-(2-(2-((2-Methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide Thieno[3,4-c]pyrazole + isoxazole 2-Methoxyethylamino, phenyl ~450–500 (estimated) Inferred kinase inhibition
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide () Thieno[3,4-c]pyrazole + furan 2,3-Dimethylphenyl ~420 (estimated) Anticancer (analog studies)
5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine () 1,2,4-Triazole p-Tolyl, phenyl ~265 Anticancer (explicit)
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide () Pyridazinone + triazole Thiophen-2-yl, phenyl 392.4 Not reported

Research Implications and Gaps

  • Synthetic Accessibility: The methoxyethylamino group in the target compound may require multi-step synthesis, as seen in ’s triazole derivatives, which use hydrazine hydrate and carbamothioyl intermediates .
  • Biological Data: No explicit activity data are available for the target compound.

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